![molecular formula C6H7N3O2 B2934139 3-(Hydroxymethyl)pyrazine-2-carboxamide CAS No. 40108-00-7](/img/structure/B2934139.png)
3-(Hydroxymethyl)pyrazine-2-carboxamide
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Overview
Description
3-(Hydroxymethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)pyrazine-2-carboxamide consists of a pyrazine ring with a hydroxymethyl group attached at the 3-position and a carboxamide group attached at the 2-position .Chemical Reactions Analysis
The synthesis of pyrazinamide analogues involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides, when treated with amines, produce pyrazine-2-carboxamides . The yield of the pyrazine-2-carboxamides and the reaction time depend on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .Physical And Chemical Properties Analysis
3-(Hydroxymethyl)pyrazine-2-carboxamide is a powder with a melting point of 156-158°C . Its density is predicted to be 1.412 g/cm3 . The boiling point is not specified .Scientific Research Applications
Antimicrobial Activity
3-(Hydroxymethyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity . The compounds were tested for their antimycobacterial, antibacterial, and antifungal activities in vitro . The most active compound against Mycobacterium tuberculosis H37Rv (Mtb) was 3-amino- N - (2,4-dimethoxyphenyl)pyrazine-2-carboxamide .
Antifungal Activity
These compounds have shown significant antifungal activity, mainly against Trichophyton interdigitale and Candida albicans . This makes them potential candidates for the development of new antifungal drugs.
Antiviral Activity
In addition to their antimicrobial properties, these compounds have also been tested for their antiviral activity . This suggests potential applications in the development of antiviral therapies.
Cytotoxicity
The cytotoxicity of these compounds has been evaluated in the HepG2 cancer cell line . This suggests potential applications in cancer research and the development of new anticancer drugs.
Inhibition of Photosynthetic Electron Transport
The compounds have shown the ability to inhibit photosystem 2 photosynthetic electron transport (PET) in spinach chloroplasts . This activity was strongly connected with the lipophilicity of the compounds .
Drug Development
The pyrazine moiety is an important part of many clinically used drugs, including anticancer, diuretic, antidiabetic, antithrombotic, antidepressants or anti-infective (antituberculotics, bactericides and fungicides) agents, and offers many possibilities in drug development .
Mechanism of Action
Target of Action
The primary target of 3-(Hydroxymethyl)pyrazine-2-carboxamide is the viral RNA-dependent RNA polymerase . This enzyme is essential for the replication of RNA viruses .
Mode of Action
3-(Hydroxymethyl)pyrazine-2-carboxamide inhibits the action of the viral RNA-dependent RNA polymerase . This inhibition occurs after the compound is converted to a ribonucleoside triphosphate (RTP) metabolite . The compound’s interaction with its target results in the inhibition of viral replication .
Biochemical Pathways
The compound affects the biochemical pathway of viral replication. By inhibiting the RNA-dependent RNA polymerase, it disrupts the replication of the viral RNA . This leads to a decrease in the production of new virus particles .
Result of Action
The molecular effect of 3-(Hydroxymethyl)pyrazine-2-carboxamide’s action is the inhibition of viral RNA replication . On a cellular level, this results in a reduction of viral load and a decrease in the production of new virus particles . The compound exhibits antiviral activity against a variety of RNA viruses .
Safety and Hazards
The safety information for 3-(Hydroxymethyl)pyrazine-2-carboxamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
3-(hydroxymethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(11)5-4(3-10)8-1-2-9-5/h1-2,10H,3H2,(H2,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRQGZKLTICSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CO)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)pyrazine-2-carboxamide | |
CAS RN |
40108-00-7 |
Source
|
Record name | 3-(hydroxymethyl)pyrazine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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